molecular formula C21H28N2O3S2 B4019840 N~2~-(2-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4019840
M. Wt: 420.6 g/mol
InChI Key: LYQHPUPXNNJZDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N2-(2-ethylphenyl)-N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(methylsulfonyl)glycinamide typically involves complex reactions, including the use of sulfonyl chlorides and glycinamide derivatives as starting materials. For example, glycinamide hydrochloride has been used as a transient directing group for C(sp3)−H arylation, leading to the efficient synthesis of various benzylbenzaldehydes, which could relate to the synthesis of the target compound by indicating potential methodologies for incorporating the sulfonyl and glycinamide functional groups (Wen & Li, 2020).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity is typically analyzed using X-ray diffraction, revealing details about their conformation and geometry. For instance, the crystal structures of certain glycinates have been determined, showing specific geometrical conformations that could be similar to the subject compound's structure (González-Cameno et al., 1998).

Chemical Reactions and Properties

Compounds with sulfonyl and glycinamide groups participate in various chemical reactions. For example, sulfonyl compounds have been used in sulfa-Michael reactions and as activators in glycosylation reactions, suggesting the reactivity of such functional groups in producing highly substituted products (Fernández et al., 2014). This indicates that our compound of interest might undergo similar reactions, contributing to its chemical diversity.

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. While specific data on N2-(2-ethylphenyl)-N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(methylsulfonyl)glycinamide are not available, insights can be drawn from related studies. For instance, the structural analysis of dibenzylmethanesulfonamide provides information on the packing and conformation of molecules in solid state, which can be relevant for predicting the physical properties of the target compound (Datta et al., 2008).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and functional group interactions, is essential for the application and handling of the compound. Studies on similar compounds, such as the synthesis and reaction behavior of various sulfonyl and glycinamide derivatives, offer insights into the chemical behavior that could be expected from N2-(2-ethylphenyl)-N1-{2-[(2-methylbenzyl)thio]ethyl}-N2-(methylsulfonyl)glycinamide. For example, the use of the methylsulfenyl cation as an activator in glycosylation reactions illustrates the reactivity of sulfonyl-containing compounds in forming complex molecules (Dasgupta & Garegg, 1990).

properties

IUPAC Name

2-(2-ethyl-N-methylsulfonylanilino)-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S2/c1-4-18-10-7-8-12-20(18)23(28(3,25)26)15-21(24)22-13-14-27-16-19-11-6-5-9-17(19)2/h5-12H,4,13-16H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQHPUPXNNJZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NCCSCC2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2-ethylphenyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
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N~2~-(2-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-(2-ethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide

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